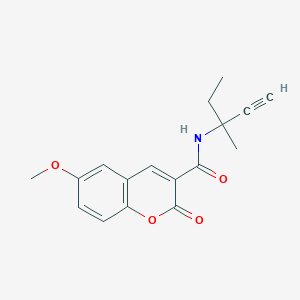![molecular formula C28H22N2O6S B4297704 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B4297704.png)
4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide
Descripción general
Descripción
4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide, also known as DNPB-T, is a chemical compound with potential applications in scientific research. This compound is a member of the class of benzamides and is a derivative of 3-nitrophenylthiobenzamide. DNPB-T has been found to have interesting biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the enzyme. This results in the disruption of the phosphorylation of CK2 substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have interesting biochemical and physiological effects, including the inhibition of CK2 activity, as mentioned above. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has also been found to modulate the activity of ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide in lab experiments is its specificity for CK2 inhibition, which allows for the selective targeting of this enzyme without affecting other cellular processes. However, one limitation of using 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide and its effects on cellular processes. Finally, the potential therapeutic applications of 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide in neurodegenerative diseases and other conditions warrant further investigation.
Aplicaciones Científicas De Investigación
4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 4-(3,5-dimethoxybenzoyl)-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3,5-dimethoxybenzoyl)-N-(3-nitro-5-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6S/c1-35-23-12-20(13-24(17-23)36-2)27(31)18-8-10-19(11-9-18)28(32)29-21-14-22(30(33)34)16-26(15-21)37-25-6-4-3-5-7-25/h3-17H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZHFSYTULSZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)SC4=CC=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4297650.png)
![N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
![N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4297656.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B4297681.png)
![3-{[(3-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4297688.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4297692.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B4297698.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4297730.png)
